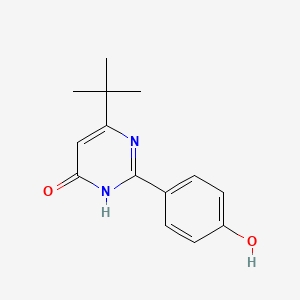![molecular formula C23H19N3OS B15212205 N-Isoquinolin-6-yl-N~2~-[3-(phenylsulfanyl)phenyl]glycinamide CAS No. 920513-39-9](/img/structure/B15212205.png)
N-Isoquinolin-6-yl-N~2~-[3-(phenylsulfanyl)phenyl]glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Isoquinolin-6-yl)-2-((3-(phenylthio)phenyl)amino)acetamide is a complex organic compound that features an isoquinoline moiety, a phenylthio group, and an aminoacetamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Isoquinolin-6-yl)-2-((3-(phenylthio)phenyl)amino)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Isoquinoline Derivative: The isoquinoline moiety can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Thioether Formation: The phenylthio group can be introduced via a nucleophilic substitution reaction where a phenylthiol reacts with a halogenated aromatic compound.
Amide Bond Formation: The final step involves coupling the isoquinoline derivative with the phenylthio-substituted aromatic amine using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of N-hydroxysuccinimide to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Isoquinolin-6-yl)-2-((3-(phenylthio)phenyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon with hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Wissenschaftliche Forschungsanwendungen
N-(Isoquinolin-6-yl)-2-((3-(phenylthio)phenyl)amino)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(Isoquinolin-6-yl)-2-((3-(phenylthio)phenyl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can intercalate with DNA or interact with enzyme active sites, while the phenylthio group may enhance binding affinity through hydrophobic interactions. The amide linkage provides stability and rigidity to the molecule, facilitating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Isoquinolin-6-yl)methyl-1H-pyrazole-4-carboxamide: This compound also features an isoquinoline moiety and is used as a plasma kallikrein inhibitor for the treatment of hereditary angioedema.
N-(Isoquinolin-6-yl)-2-((3-(phenylthio)phenyl)amino)ethanamide: A closely related compound with similar structural features but different biological activity.
Uniqueness
N-(Isoquinolin-6-yl)-2-((3-(phenylthio)phenyl)amino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
920513-39-9 |
|---|---|
Molekularformel |
C23H19N3OS |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
N-isoquinolin-6-yl-2-(3-phenylsulfanylanilino)acetamide |
InChI |
InChI=1S/C23H19N3OS/c27-23(26-20-10-9-18-15-24-12-11-17(18)13-20)16-25-19-5-4-8-22(14-19)28-21-6-2-1-3-7-21/h1-15,25H,16H2,(H,26,27) |
InChI-Schlüssel |
PAKWDIGGKIVQJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2)NCC(=O)NC3=CC4=C(C=C3)C=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine](/img/structure/B15212129.png)

![Carbamic acid, [(2,6-dimethylphenoxy)sulfinyl]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester](/img/structure/B15212134.png)



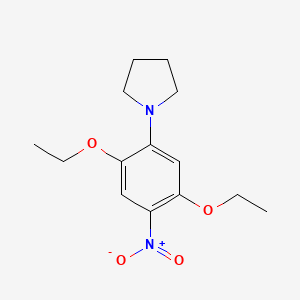
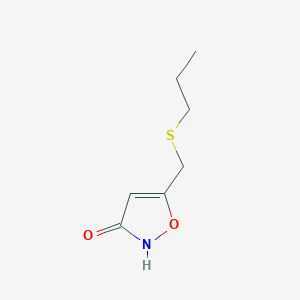
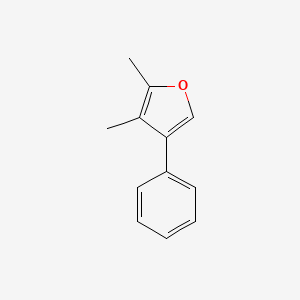
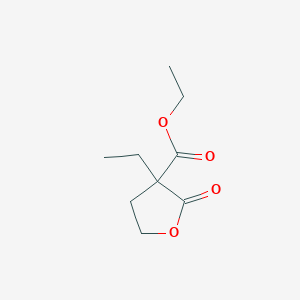

![N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B15212194.png)
